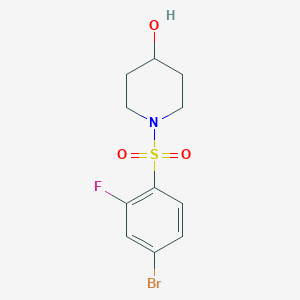

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol

描述

Chemical Identity and Nomenclature

The chemical identity of this compound is defined by its molecular formula of C₁₁H₁₃BrFNO₃S and a molecular weight of 338.20 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting its structural complexity and functional group arrangement. The International Chemical Identifier key for this compound is XNQMCTORAMBISJ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical information systems. The canonical Simplified Molecular Input Line Entry System representation is C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Br)F, which encodes the complete molecular structure in a linear format suitable for computational applications.

The structural architecture of this compound features several critical components that define its chemical behavior and potential biological activity. The central piperidine ring, a six-membered saturated nitrogen heterocycle, serves as the core scaffold and is substituted at the 4-position with a hydroxyl group, conferring important hydrogen bonding capabilities and influencing solubility characteristics. The sulfonyl linkage connects this piperidine core to an aromatic system, specifically a phenyl ring bearing two halogen substituents. The phenyl ring contains a bromine atom at the 4-position and a fluorine atom at the 2-position, creating a unique substitution pattern that significantly influences the molecule's electronic properties and steric characteristics.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrFNO₃S |

| Molecular Weight | 338.20 g/mol |

| International Chemical Identifier Key | XNQMCTORAMBISJ-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Br)F |

| Chemical Abstracts Service Registry Number | 1704082-63-2 |

The halogen substitution pattern on the aromatic ring represents a carefully designed feature that influences multiple aspects of the molecule's behavior. The bromine substituent at the 4-position provides opportunities for further chemical modification through various coupling reactions, particularly palladium-catalyzed cross-coupling methodologies that are standard in pharmaceutical synthesis. The fluorine atom at the 2-position contributes to the molecule's electronic characteristics while potentially enhancing metabolic stability, a consideration that has become increasingly important in modern drug design. The combination of these halogen substituents creates a unique electronic environment that may contribute to the compound's biological activity profile.

Historical Context in Sulfonamide and Piperidine Chemistry

The historical development of sulfonamide chemistry represents one of the most significant therapeutic revolutions in medical history, providing essential context for understanding the importance of compounds like this compound. The foundation of sulfonamide research was established in the early twentieth century when sulfanilamide was first synthesized by a German chemist in 1908, although its therapeutic potential remained unrecognized for decades. The breakthrough moment came in 1927 when the Bayer subsidiary of I.G. Farbenindustrie began systematically screening various dyes for antibacterial effects in animal models under the direction of Dr. Gerhard Domagk.

The pivotal discovery occurred in 1932 when a sulfonamide-containing dye called Prontosil was found to demonstrate remarkable specificity against bacterial infections. This compound, introduced in 1935 by Gerhard Domagk, provided the first successful therapy for many bacterial diseases and established sulfonamides as the forerunners of modern antibiotics. The significance of this achievement was recognized with the Nobel Prize, although German authorities forced Domagk to reject the award due to political circumstances. Prontosil became the first marketed sulfonamide brand, developed by Bayer AG, and its success initiated what became known as the "sulfa craze," where hundreds of manufacturers began producing various sulfonamides without adequate testing requirements.

The rapid proliferation of sulfonamide compounds during this period led to both tremendous therapeutic advances and significant regulatory challenges. Sulfonamides served as the first broad-spectrum and systemic antibiotics, proving particularly valuable during the early years of World War II when they saved tens of thousands of lives, including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. However, the uncontrolled production and distribution of these compounds also led to safety concerns, culminating in the sulfanilamide elixir scandal of 1937, which resulted in hundreds of poisonings and ultimately contributed to the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States.

| Historical Milestone | Year | Significance |

|---|---|---|

| Sulfanilamide synthesis | 1908 | First sulfonamide compound created |

| Systematic screening begins | 1927 | I.G. Farbenindustrie initiates research program |

| Prontosil discovery | 1932 | First therapeutically effective sulfonamide |

| Commercial introduction | 1935 | Prontosil marketed as first sulfa drug |

| Regulatory response | 1938 | Federal Food, Drug and Cosmetic Act enacted |

The parallel development of piperidine chemistry has been equally significant in pharmaceutical research, with piperidine-containing compounds demonstrating remarkable versatility in drug design applications. Piperidine, as a six-membered nitrogenous heterocyclic ring, has become widely present in the structure of approved drugs due to its favorable pharmacological properties. The study of stereochemistry in piperidine scaffolds has attracted considerable interest since the late twentieth century, becoming an increasingly important topic in contemporary medicinal chemistry research. According to United States Food and Drug Administration data, among 245 drugs approved from 2015 to June 2020, nine contained chiral piperidine scaffolds, including compounds such as avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio.

The evolution of piperidine chemistry has been driven by recognition that these scaffolds offer multiple advantages in drug design, including the ability to modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac human Ether-à-go-go-Related Gene toxicity. The introduction of chiral centers in piperidine scaffolds, while often associated with increased synthetic complexity, has been justified by the expected favorable effects on various pharmaceutical properties. This historical development provides important context for understanding how compounds like this compound represent the culmination of decades of research in both sulfonamide and piperidine chemistry.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry and drug discovery stems from its incorporation of multiple pharmacologically relevant structural elements and its demonstrated biological activities across several therapeutic areas. Research investigations have revealed that this compound exhibits significant biological activity, particularly in the development of therapeutic agents targeting oxidative stress-related diseases and neurodegenerative disorders. The compound has been studied for its potential as an antioxidant and anticholinesterase agent, with certain derivatives showing promising results in inhibiting lipid peroxidation and outperforming standard antioxidants in various assays.

The anticholinesterase activity of this compound class represents a particularly important therapeutic application, as acetylcholinesterase inhibition is a well-established strategy for treating Alzheimer's disease and other neurodegenerative conditions. Studies of related piperidine-containing sulfonamides have demonstrated strong inhibitory effects against acetylcholinesterase with half-maximal inhibitory concentration values ranging from 0.63 micromolar to 2.14 micromolar, highlighting the potential of these structures in neurotherapeutic applications. The compound's ability to interact with multiple biological targets simultaneously represents an important advantage in drug discovery efforts, where polypharmacology approaches are increasingly recognized as valuable strategies for addressing complex diseases.

Beyond its neurotherapeutic applications, this compound has been evaluated for anticancer properties, demonstrating significant activity against various cancer cell lines. This broad spectrum of biological activity reflects the compound's versatility as a pharmacological tool and its potential for development into therapeutic agents for multiple disease indications. The structural features that contribute to this activity profile include the presence of the sulfonamide functional group, which has been associated with various biological activities throughout pharmaceutical history, and the piperidine ring system, which provides favorable pharmacokinetic properties and drug-like characteristics.

The synthetic accessibility and chemical versatility of this compound further enhance its significance in drug discovery applications. The compound serves as a versatile building block in medicinal chemistry, with its derivatives being utilized in the synthesis of bioactive compounds that may act as potential drugs for treating various diseases. The presence of the bromine substituent on the aromatic ring provides opportunities for further structural modification through palladium-catalyzed coupling reactions, enabling the systematic exploration of structure-activity relationships and the optimization of biological activity.

| Biological Activity | Application Area | Research Findings |

|---|---|---|

| Antioxidant activity | Oxidative stress diseases | Inhibits lipid peroxidation, outperforms standard antioxidants |

| Anticholinesterase activity | Neurodegenerative disorders | Potential treatment for Alzheimer's disease |

| Anticancer activity | Oncology | Significant activity against various cancer cell lines |

| Antibacterial activity | Infectious diseases | Moderate to strong inhibitory effects against bacterial strains |

The compound's applications extend beyond traditional pharmaceutical uses into materials science, where it has been investigated for developing ionic liquid crystals suitable for electronic display applications. This multifaceted utility demonstrates the broad impact that well-designed sulfonamide-piperidine hybrid structures can have across multiple scientific disciplines. The compound's role as a synthetic intermediate in the preparation of more complex bioactive molecules further emphasizes its importance in contemporary medicinal chemistry research programs.

Recent developments in mechanochemical synthesis have provided new approaches for preparing compounds related to this compound with improved efficiency and sustainability profiles. These advances have demonstrated significant improvements in overall yield, reduction of reaction time, and limitation of toxic solvent use compared to classical thermal methods in solution. Such synthetic improvements are crucial for the practical development of these compounds into commercially viable therapeutic agents and highlight the continued evolution of pharmaceutical manufacturing technologies.

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQMCTORAMBISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol, with the CAS number 1704082-63-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.2 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a bromo-fluoro phenyl moiety, which contributes to its biological activity.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In studies involving various bacterial strains, such as Salmonella typhi and Bacillus subtilis, these compounds demonstrated moderate to strong inhibitory effects. For instance, derivatives of piperidine have been reported to possess antibacterial properties due to their ability to inhibit bacterial growth through various mechanisms including enzyme inhibition and disruption of bacterial cell walls .

Enzyme Inhibition

The compound's sulfonyl group is crucial for its enzyme inhibitory activities. It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that certain derivatives exhibit strong inhibitory effects with IC50 values indicating their potency. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against AChE, highlighting their potential in treating conditions like Alzheimer's disease .

Anticancer Activity

There is emerging evidence suggesting that piperidine derivatives, including those similar to this compound, may possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

- Antibacterial Activity Study : A synthesized compound bearing a similar sulfonyl-piperidine structure was evaluated against multiple bacterial strains. The study found that it exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with a notable zone of inhibition compared to control groups .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of piperidine derivatives. The results indicated that the presence of the sulfonyl group significantly enhanced the inhibitory effect on urease and AChE, making these compounds promising candidates for further development in pharmacotherapy .

Summary Table of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperidine/Piperazine Moieties

Key Observations:

- Heterocycle Variations: Piperazine derivatives (e.g., compound 35) exhibit different conformational flexibility compared to piperidine, affecting solubility and interaction with biological targets .

- Synthetic Routes: The target compound is synthesized via classical sulfonylation, while compound 35 employs a modern SuFEx (Sulfur Fluoride Exchange) strategy with Ca(NTf₂)₂, offering higher efficiency and milder conditions .

Piperidin-4-ol Derivatives with Alternative Linkages

Key Observations:

- Pharmacological Relevance: RB-005 demonstrates that the piperidin-4-ol hydroxyl is critical for SK1 inhibition, suggesting similar importance in sulfonamide derivatives . The 5-HT1F antagonist () highlights the piperidin-4-ol moiety’s versatility in targeting GPCRs.

准备方法

Halogenation of Phenyl Ring

- Starting Material: A suitable phenol or aniline derivative is generally used as the precursor.

- Bromination: Electrophilic aromatic substitution is employed to introduce bromine at the 4-position. This is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid polybromination.

- Fluorination: Selective fluorination at the 2-position can be accomplished using reagents such as Selectfluor or via nucleophilic aromatic substitution if a suitable leaving group is present.

The order of halogenation is critical to ensure regioselectivity and avoid undesired substitution patterns.

Sulfonyl Chloride Formation

- The halogenated phenyl compound is converted to the corresponding sulfonyl chloride using reagents like chlorosulfonic acid or sulfuryl chloride.

- This step introduces the sulfonyl functional group (-SO2Cl), which is reactive toward nucleophiles.

Coupling with Piperidin-4-ol

- Piperidin-4-ol, containing a nucleophilic hydroxyl group, reacts with the sulfonyl chloride intermediate under basic conditions.

- Typical bases include triethylamine or pyridine, which neutralize the hydrochloric acid formed during the reaction.

- The reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures to optimize yield and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Br2 or NBS, solvent (e.g., CCl4), 0–25°C | Control temperature to avoid overbromination |

| Fluorination | Selectfluor or nucleophilic substitution | Regioselectivity critical |

| Sulfonyl chloride formation | Chlorosulfonic acid or SO2Cl2, 0–50°C | Exothermic; temperature control necessary |

| Coupling with piperidin-4-ol | Piperidin-4-ol, base (Et3N or pyridine), DCM or THF, 0–25°C | Stirring under inert atmosphere recommended |

Research Findings and Yield Data

- Multi-step synthesis typically achieves overall yields ranging from 45% to 70%, depending on the purity of intermediates and reaction optimization.

- The sulfonylation step is generally high yielding (>80%) when performed under anhydrous and controlled conditions.

- Halogenation steps require careful monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to ensure selective substitution.

Chemical Reaction Analysis

The compound’s synthetic intermediates and final product exhibit reactivity characteristic of sulfonylated aromatic amines and alcohols:

- Substitution Reactions: The bromine atom on the phenyl ring can be further functionalized through palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) for derivative synthesis.

- Oxidation/Reduction: The piperidin-4-ol moiety can undergo redox transformations, affecting biological activity.

- Stability: The sulfonyl linkage confers stability to the molecule under physiological conditions, making it suitable for pharmaceutical research.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Bromination | Br2 or NBS, controlled temp | 4-Bromo substitution on phenyl ring |

| 2 | Fluorination | Selectfluor or nucleophilic fluorination | 2-Fluoro substitution on phenyl ring |

| 3 | Sulfonyl chloride formation | Chlorosulfonic acid or SO2Cl2, temp control | Formation of sulfonyl chloride intermediate |

| 4 | Coupling with piperidin-4-ol | Piperidin-4-ol, base, inert solvent | Formation of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol |

Notes on Industrial Scale Synthesis

- Scale-up involves optimization of reagent stoichiometry, solvent recycling, and purification techniques such as recrystallization or chromatography.

- Process safety is critical during halogenation and sulfonyl chloride formation due to exothermic reactions and corrosive reagents.

- Purity standards are maintained by analytical methods including HPLC, NMR, and mass spectrometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。